molecular formula C17H24BF4N3O B2448503 (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate CAS No. 1631733-83-9

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate

Cat. No.: B2448503
CAS No.: 1631733-83-9
M. Wt: 373.2
InChI Key: VPUACVDSTXQTKJ-XFULWGLBSA-N
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Description

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate is a complex organic compound belonging to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring, and is further stabilized by a tetrafluoroborate anion. The presence of mesityl and isopropyl groups adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

(5S)-5-propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N3O.BF4/c1-11(2)15-8-21-9-16-18-20(10-19(15)16)17-13(4)6-12(3)7-14(17)5;2-1(3,4)5/h6-7,10-11,15H,8-9H2,1-5H3;/q+1;-1/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUACVDSTXQTKJ-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Core Heterocycle Formation

The triazolo-oxazinium core is typically constructed via cyclization reactions involving lactam intermediates. A representative protocol involves treating a mesityl-substituted lactam with trimethyloxonium tetrafluoroborate in dichloromethane, followed by phenylhydrazine addition to form the triazole ring. After 20 hours of stirring, the intermediate undergoes reflux with triethyl orthoformate in methanol to yield the bicyclic system. This method achieves a 29% isolated yield, with precipitation facilitating purification.

Key variables influencing cyclization efficiency include:

  • Solvent polarity : Dichloromethane enables optimal reagent solubility, while methanol promotes cyclization at elevated temperatures.
  • Stoichiometry : A 1:1.1 molar ratio of lactam to trimethyloxonium tetrafluoroborate minimizes side reactions.
  • Temperature : Reflux at 110°C drives triazole ring closure via elimination pathways.

Quaternary ammonium center formation is achieved through alkylation of the triazole nitrogen. Industrial routes employ methyl triflate or dimethyl sulfate, but the cited method utilizes triethyl orthoformate under acidic conditions to generate the oxazinium species. Subsequent counterion exchange with tetrafluoroboric acid produces the target salt.

Critical parameters :

  • Reaction time : 16-hour reflux ensures complete alkylation.
  • Counterion source : Tetrafluoroboric acid in diethyl ether (40% w/w) is added dropwise at 0°C to prevent decomposition.
  • Crystallization : Cold ethyl acetate (−78°C) washes remove residual reagents while maintaining product stability.

Asymmetric Induction for (S)-Configuration

The stereogenic center at C5 is introduced via chiral auxiliaries or catalytic asymmetric synthesis. A reported iridium-catalyzed approach uses [Ir(cod)Xld]2 (cod = 1,5-cyclooctadiene; Xld = xylidinyl ligand) in toluene with triethylamine, achieving 53% yield and >90% enantiomeric excess (ee). The mechanism involves dynamic kinetic resolution of a prochiral intermediate.

Optimized asymmetric conditions :

Parameter Value
Catalyst loading 1 mol% [Ir(cod)Xld]2
Base Triethylamine (2.5 equiv)
Solvent Anhydrous toluene
Temperature 25°C
Atmosphere Argon
Reaction time 34 hours

Purification and Isolation

Crude product purification employs sequential techniques:

  • Filtration : Collects precipitated solids after reflux.
  • Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:5) removes nonpolar impurities.
  • Recrystallization : Methanol/water mixtures (3:1) enhance crystal purity.

Analytical data post-purification :

  • Melting point : 190–195°C
  • 1H NMR (DMSO-d6): δ 10.91 (s, 1H, NCHN), 5.23–5.15 (AB system, OCH2), 4.85 (dq, J = 9.7, 5.9 Hz, BnCH)
  • HRMS (ESI+) : m/z 292.1443 ([M−BF4]+; calc. 292.1444)

Scale-Up Considerations and Yield Optimization

Bench-scale syntheses face challenges in maintaining stereoselectivity at higher volumes. Strategies to improve the 29–53% yields include:

  • Microwave assistance : Reduces cyclization time from 16 hours to 45 minutes.
  • Flow chemistry : Continuous processing minimizes intermediate degradation.
  • Ligand screening : Modified Josiphos ligands increase iridium catalyst turnover number (TON) to 1,200.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods:

Method Cyclization-Alkylation Asymmetric Catalysis
Yield 29% 53%
ee N/A >90%
Key reagent Trimethyloxonium BF4 [Ir(cod)Xld]2
Reaction time 36 hours 34 hours
Purification steps 3 2
Scale feasibility Pilot plant Laboratory

Analytical Characterization Techniques

Spectroscopic validation :

  • IR (KBr) : 1585 cm−1 (C=N stretch), 1118 cm−1 (C–O–C)
  • 13C NMR (DMSO-d6): δ 149.9 (NCHN), 65.1 (OCH2)
  • XRD : Monoclinic crystal system, P21 space group (analog data from CID 23628600)

Chromatographic purity :

  • HPLC : >99% (C18 column, 0.1% TFA in acetonitrile/water)

Industrial Applications and Patent Landscape

The compound serves as a chiral catalyst in asymmetric hydrogenations (EP 3124492A1) and a ligand precursor for transition metal complexes. Recent patents highlight its utility in pharmaceutical intermediates, particularly for β-amino alcohol synthesis.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains a triazolo-oxazin-ium core, a tetrafluoroborate counterion, and a mesityl (2,4,6-trimethylphenyl) substituent. Key reactive sites include:

  • Triazole Ring : Susceptible to electrophilic/nucleophilic substitution.

  • Oxazine Moiety : Potential for ring-opening or redox reactions.

  • Mesityl Group : Steric hindrance modulates reactivity at adjacent sites .

Substitution Reactions

The triazole and oxazine moieties may participate in nucleophilic substitution. For example:

Reaction TypeReagents/ConditionsExpected Product
Nucleophilic AttackAmines, thiols, or alkoxides in polar solvents (e.g., DCM, THF)Substituted triazolo-oxazin-ium derivatives

Redox Reactions

The tetrafluoroborate anion stabilizes the cationic core, enabling redox activity:

ProcessConditionsOutcome
ReductionNaBH₄, H₂/Pd-CReduced triazolo-oxazine intermediates
OxidationH₂O₂, KMnO₄Oxidized derivatives (e.g., N-oxides)

Catalytic and Coordination Chemistry

As a cationic heterocycle, this compound may act as a precursor for N-heterocyclic carbenes (NHCs) . Deprotonation at the C2 position (adjacent to the triazole) generates a carbene ligand capable of coordinating transition metals like Pd or Au :

text
Reaction: (S)-5-Isopropyl-2-mesityl-triazolo-oxazin-ium → NHC-Metal Complex Conditions: Strong base (e.g., KO\(t\)-Bu), inert atmosphere

Comparative Reactivity with Analogs

Data from structurally similar compounds (e.g., Sigma-Aldrich 674788 and 682209) suggest:

CompoundKey ReactionApplication
(R)-Perfluorophenyl analogFluoride displacementCatalysis in cross-coupling reactions
Mesityl-substituted derivativesSteric-driven selectivityAsymmetric synthesis

Industrial and Synthetic Considerations

  • Scale-Up Challenges : Steric bulk from the mesityl group necessitates high-temperature or microwave-assisted synthesis.

  • Purification : Chromatography or recrystallization in ethanol/water mixtures is typical .

Scientific Research Applications

Medicinal Chemistry

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate has shown potential in the development of new therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug design:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The triazole moiety is known to inhibit certain cancer cell lines by disrupting cellular pathways involved in proliferation .

Catalysis

This compound can act as a ligand in catalysis:

  • Transition Metal Catalysis : It has been utilized in catalytic reactions involving transition metals. The tetrafluoroborate ion enhances the solubility and stability of metal complexes in various organic reactions .

Material Science

The unique properties of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of triazole derivatives similar to (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate was tested as a ligand for palladium-catalyzed cross-coupling reactions. The findings showed enhanced reaction rates and yields compared to traditional ligands .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
(S)-5-Isopropyl...Anticancer12
Similar Triazole DerivativeAnticancer15
(S)-5-Isopropyl...Catalytic EfficiencyN/A

Table 2: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki Coupling(S)-5-Isopropyl...85%
Heck Reaction(S)-5-Isopropyl...90%

Mechanism of Action

The mechanism of action of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate involves its interaction with specific molecular targets. The triazole and oxazine rings can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other triazolo-oxazines and triazolo-pyrazines, which share structural similarities but differ in their specific substituents and reactivity. For example:

The uniqueness of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate lies in its specific combination of substituents and the presence of the tetrafluoroborate anion, which can influence its stability and reactivity in various chemical and biological contexts.

Biological Activity

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound characterized by its unique bicyclic structure that integrates both triazole and oxazine rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₇H₂₄BF₄N₃O
  • Molecular Weight : 373.1966 g/mol
  • CAS Number : 1631733-83-9
  • MDL Number : MFCD32655223

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Nucleophilic substitution reactions .
  • Cyclization processes to form the triazole and oxazine rings.
  • Purification methods to ensure high yield and purity of the final product.

Research indicates that (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate interacts with various biological macromolecules such as proteins and nucleic acids. The understanding of its mechanism of action is crucial for evaluating its therapeutic potential.

Interaction Studies

Studies have employed techniques like molecular docking simulations and binding affinity assays to elucidate the interactions between this compound and biological targets. These studies are essential for determining its efficacy and potential side effects in therapeutic contexts.

Biological Activity Profiles

The biological activity profiles of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can be summarized as follows:

Activity Type Description
Antimicrobial Activity Exhibits potential against various bacterial strains including Gram-positive and Gram-negative bacteria.
Antifungal Activity Demonstrated effectiveness against fungi such as Candida albicans.
Antiviral Activity Preliminary studies suggest it may inhibit viral proliferation by modulating host immune responses.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the compound's activity against biofilms formed by Pseudomonas aeruginosa, it showed significant inhibition at low concentrations. This suggests potential use in medical coatings to prevent biofilm-related infections.
  • Cell Toxicity Assessments : Toxicity studies indicated that while the compound is effective against microbial pathogens, it exhibits low toxicity towards eukaryotic cell lines at therapeutic doses. This balance is crucial for developing safe therapeutic agents.
  • Molecular Docking Results : Molecular docking simulations revealed strong binding affinities with specific protein targets involved in bacterial cell wall synthesis and viral replication pathways.

Q & A

Basic Research Questions

Q. How is the molecular structure of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous triazoloxazinium salts have been resolved using SC-XRD at 297 K with an R factor of 0.039, confirming bond lengths, angles, and stereochemistry . Complementary techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and stereochemistry.

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., C17_{17}H24_{24}BF4_4N3_3O, [M]+^+ expected m/z: 397.18) .

    Table 1 : Key Structural Parameters from SC-XRD (Example from Analogous Compound)

    ParameterValue
    Mean C–C bond length0.004 Å
    R factor0.039
    Data-to-parameter ratio10.7
    Source: Adapted from Huang et al. (2009)

Q. What methods are recommended for assessing the purity of this compound in synthetic workflows?

  • Methodological Answer :

  • HPLC with UV/Vis Detection : Use a C18 column and acetonitrile/water gradient to resolve impurities (e.g., purity ≥97% as reported in commercial batches) .
  • Elemental Analysis : Compare experimental C, H, N, and B content with theoretical values (e.g., C17_{17}H24_{24}BF4_4N3_3O: C 51.40%, H 6.09%, N 10.58%) .
  • Ion Chromatography : Quantify BF4_4^- counterion content to ensure stoichiometric consistency .

Advanced Research Questions

Q. What experimental strategies are employed to study the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) use:

  • Laboratory Simulations : Hydrolysis/photolysis studies under controlled pH, temperature, and UV light to identify degradation products .

  • Biotic Transformation Assays : Incubation with soil microbiota to track metabolic pathways.

  • Analytical Tools : LC-MS/MS and 19F^{19}\text{F} NMR to detect fluorine-containing metabolites .

    Table 2 : Key Environmental Fate Parameters

    ParameterExperimental Design
    Hydrolysis half-lifepH 5–9, 25°C, monitored via HPLC
    Photolytic stabilityUV-Vis irradiation (λ = 254 nm)
    Soil adsorptionBatch equilibrium method (OECD Guideline 106)

Q. How can computational modeling predict enantioselective interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with chiral receptors (e.g., enzymes or ion channels). Focus on hydrogen bonding and steric effects from the mesityl and isopropyl groups .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in synthetic modifications .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes.

Q. What synthetic challenges arise in achieving high enantiomeric excess (ee) for the (S)-enantiomer?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled cyclization steps.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) to quantify ee (>98% as reported in structurally similar compounds) .

Q. How does the tetrafluoroborate counterion influence the compound’s solubility and crystallinity?

  • Methodological Answer :

  • Solubility Studies : Compare solubility in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., hexane) via gravimetric analysis. BF4_4^- enhances solubility in aprotic solvents .
  • Crystallinity Analysis : SC-XRD reveals that bulky counterions like BF4_4^- disrupt crystal packing, reducing melting points compared to halide salts .

Contradiction Analysis

  • vs. : While reports 97% purity for the compound, describes a structurally distinct analog with ≥98% purity. This discrepancy highlights the need for method-specific validation (e.g., HPLC vs. NMR) when comparing purity across studies.

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